1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid
CAS No.: 1353631-67-0
Cat. No.: VC7016040
Molecular Formula: C7H9N3O3
Molecular Weight: 183.167
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353631-67-0 |
|---|---|
| Molecular Formula | C7H9N3O3 |
| Molecular Weight | 183.167 |
| IUPAC Name | 2-methyl-5-(methylcarbamoyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H9N3O3/c1-8-6(11)4-3-5(7(12)13)10(2)9-4/h3H,1-2H3,(H,8,11)(H,12,13) |
| Standard InChI Key | JUYUMXYQWWBXPS-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=NN(C(=C1)C(=O)O)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-methyl-5-(methylcarbamoyl)pyrazole-3-carboxylic acid, reflects its substitution pattern. The pyrazole core (C₃H₃N₂) is substituted at three positions:
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Position 1: Methyl group (-CH₃), enhancing steric stability.
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Position 3: Methylcarbamoyl group (-NH(CO)CH₃), introducing hydrogen-bonding capacity.
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Position 5: Carboxylic acid (-COOH), enabling salt formation and derivatization.
The canonical SMILES representation, CNC(=O)C1=NN(C(=C1)C(=O)O)C, encodes this topology . X-ray crystallography data, though unavailable, would clarify bond angles and intermolecular interactions.
Physicochemical Characteristics
Key properties include:
Solubility data remain unreported, but the carboxylic acid group suggests moderate polarity, likely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthesis and Derivatization
Synthetic Routes
The synthesis of 1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step protocols starting from simpler pyrazole precursors. While detailed industrial methods are proprietary, academic analogs provide insight:
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Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynes forms the pyrazole ring. For example, Hacialioğlu et al. (2019) synthesized a trifluoromethyl-pyrazole carboxylic acid via reaction of furandione with phenylhydrazone derivatives .
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Functionalization:
Derivative Synthesis
The compound’s reactivity enables diverse transformations:
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Esterification: Schotten-Baumann reaction with alcohols yields esters (e.g., ethyl ester) .
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Amidation: Acid chloride intermediates (generated via SOCl₂) react with amines to form amides .
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Cyclization: Hydrazine treatment produces pyrazolopyridazinones, as demonstrated in related systems .
Research Applications
Pharmaceutical Intermediates
The compound’s trifunctional structure makes it a key building block for drug discovery:
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Antimicrobial Agents: Pyrazole derivatives exhibit antibacterial and antifungal activity. For instance, Hacialioğlu et al. (2019) reported pyrazolopyridazinones with moderate antibacterial effects .
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Kinase Inhibitors: Carboxamide and carboxylic acid groups chelate metal ions in enzyme active sites, relevant in cancer therapy.
Material Science
Its rigid aromatic core and hydrogen-bonding motifs suit metal-organic frameworks (MOFs) and supramolecular assemblies.
Comparative Analysis with Analogous Pyrazoles
To contextualize its properties, consider structurally related compounds:
The methylcarbamoyl group in the target compound enhances hydrogen-bonding capacity compared to phenyl analogs, influencing solubility and target binding .
Future Directions
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Pharmacological Profiling: In vitro assays to evaluate antimicrobial, anticancer, or anti-inflammatory activity.
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Solubility Optimization: Prodrug strategies (e.g., ester prodrugs) to improve bioavailability.
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Crystallographic Studies: Elucidate 3D structure for rational drug design.
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